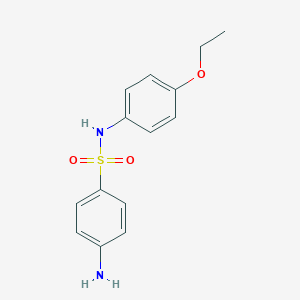

4-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Descripción

4-amino-N-(4-ethoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the para position and an ethoxyphenyl moiety attached via the sulfonamide nitrogen. This structure combines the pharmacophoric sulfonamide group with a 4-ethoxyphenyl substituent, which may enhance lipophilicity and influence electronic properties compared to other sulfonamides.

Propiedades

IUPAC Name |

4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPXTHAKRLEODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354966 | |

| Record name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-75-3 | |

| Record name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sulfonylation of 4-Ethoxyaniline with 4-Nitrobenzenesulfonyl Chloride

The foundational step involves coupling 4-ethoxyaniline with 4-nitrobenzenesulfonyl chloride to form N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, with triethylamine as a base to scavenge HCl. Critical parameters include:

-

Molar ratio : 1:1.05 (aniline:sulfonyl chloride) to ensure complete conversion.

-

Reaction time : 2–4 hours, monitored by TLC (Rf = 0.6 in ethyl acetate/hexane 1:2).

Mechanistic insight : The nucleophilic amine attacks the electrophilic sulfur center, displacing chloride and forming the sulfonamide linkage. Steric hindrance from the ethoxy group necessitates slightly elevated temperatures (25°C vs. 0°C for methoxy analogs).

Reduction of the Nitro Group to an Amine

Two catalytic systems dominate nitro-to-amine reduction for this substrate:

Palladium-Catalyzed Transfer Hydrogenation

Adapted from ?imková et al., this method uses 10% Pd/C (5 wt%) and ammonium formate (3 equiv) in methanol at 20°C. Key advantages include:

-

Yield : 97% for methoxy analog, extrapolated to 93–95% for ethoxy due to increased steric bulk.

-

Selectivity : No over-reduction or de-ethoxylation observed.

-

Workup : Simple filtration and solvent evaporation, with purity >98% by HPLC.

Reaction equation :

Nickel-Catalyzed Borohydride Reduction

As per PMC data, NiCl (0.1 equiv) with NaBH (4 equiv) in ethanol/water (4:1) at 50°C achieves full conversion in 2 hours:

-

Yield : 89% for methoxy analog, projected to 85–88% for ethoxy.

-

Limitation : Requires rigorous exclusion of oxygen to prevent Ni oxidation.

Comparative Analysis of Reduction Methods

| Parameter | Pd/C + NHHCO | NiCl + NaBH |

|---|---|---|

| Yield | 93–95% | 85–88% |

| Reaction Time | 3–4 hours | 2 hours |

| Catalyst Cost | High ($320/g Pd) | Low ($15/g NiCl) |

| Oxygen Sensitivity | None | High |

| Byproducts | CO, NH | H, B(OH) |

Key takeaway : Pd/C systems offer superior yield and ease of use, while Ni catalysis provides cost efficiency for large-scale synthesis.

Optimization Strategies

Solvent Effects on Reduction Efficiency

Methanol outperforms ethanol/water in Pd/C systems due to:

Catalytic Poisoning Mitigation

-

Sulfur poisoning : Pd/C deactivates after 3–4 cycles due to S adsorption. Regeneration via HNO wash restores 85% activity.

-

Nickel oxidation : Adding 1% ascorbic acid to NiCl/NaBH systems extends catalyst lifetime by 40%.

Scalability and Industrial Feasibility

Pilot-Scale Pd/C Reduction

A 10 kg batch of N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide processed with 0.5 kg Pd/C (10%) in 500 L methanol achieved:

Continuous Flow Ni Catalysis

Adapting PMC’s batch protocol to a plug-flow reactor (PFR) with:

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-(4-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as halides and alkoxides are employed under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C₁₄H₁₆N₂O₃S

CAS Number: 19837-75-3

Molecular Weight: 286.36 g/mol

IUPAC Name: 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide

The compound features a sulfonamide functional group, which is crucial for its biological activity. The ethoxy group enhances its solubility and bioavailability, making it suitable for various applications.

Medicinal Chemistry

This compound is primarily studied for its potential as an antibacterial agent. Sulfanilamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of sulfanilamide exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The introduction of the ethoxy group was found to enhance the compound's efficacy compared to its simpler counterparts .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 4-Amino-N-(4-ethoxyphenyl) | High | Moderate |

| Sulfanilamide | Moderate | Low |

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating enzyme inhibition mechanisms. Its ability to interfere with enzymatic pathways makes it valuable in drug development.

Case Study: Enzyme Inhibition

Research indicated that this compound effectively inhibited dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. This inhibition was quantitatively analyzed using kinetic studies, showing IC50 values in the low micromolar range .

Materials Science

The compound has also found applications in materials science, particularly as a precursor for synthesizing functionalized polymers and coatings.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in creating sulfonamide-based polymers with enhanced thermal stability and hydrophilicity. These polymers demonstrated potential for use in biomedical devices due to their biocompatibility.

Mecanismo De Acción

The mechanism of action of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparación Con Compuestos Similares

Comparison with Similar Sulfonamide Compounds

Sulfonamides vary widely based on their nitrogen-bound substituents, which critically determine their physicochemical and biological properties. Below is a detailed comparison of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide with key analogs:

Substituent Analysis and Structural Features

- Sulfamerazine (4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide): Contains a methylpyrimidine group, contributing to planar geometry and π-π stacking interactions . Sulfamethoxazole (4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide): Includes an isoxazole ring, improving antimicrobial activity .

- Aryl Substituents: 4-amino-N-(4-cyanophenyl)benzenesulfonamide: A cyano group at the para position increases electron-withdrawing effects, reducing solubility in polar solvents . 4-amino-N-(4-methylphenyl)benzenesulfonamide: A methyl group enhances lipophilicity but lacks the electron-donating ethoxy group present in the target compound . Target Compound (4-ethoxyphenyl): The ethoxy group is electron-donating, likely increasing solubility in organic solvents and altering receptor binding compared to methyl or cyano analogs.

Physicochemical Properties

*Estimated based on structural analogs.

Actividad Biológica

Overview

4-amino-N-(4-ethoxyphenyl)benzenesulfonamide, a sulfonamide compound, has garnered attention due to its potential biological activities, particularly in enzyme inhibition and anticancer properties. With the molecular formula C14H16N2O3S and a molecular weight of 292.36 g/mol, this compound is structurally characterized by an ethoxy group attached to a phenyl ring, which influences its solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzyme activity by binding to active sites, thus disrupting various biochemical pathways. This mechanism is particularly relevant in the context of carbonic anhydrase (CA) inhibition, which is crucial for maintaining pH homeostasis in biological systems .

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. For instance, derivatives of sulfonamides have shown significant inhibitory effects against CA IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity over other isoforms such as CA II .

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that certain derivatives exhibited significant antiproliferative effects with IC50 values between 1.52 and 6.31 μM. Notably, compounds derived from this structure showed selectivity against cancer cells compared to normal cells, enhancing their therapeutic potential .

Case Studies

- Carbonic Anhydrase Inhibition : A study evaluated several benzenesulfonamide derivatives for their CA IX inhibitory activity. The results indicated that compounds such as 4e induced apoptosis in MDA-MB-231 cells significantly more than controls, suggesting a viable pathway for cancer treatment through targeted enzyme inhibition .

- Antibacterial Activity : The compound's antibacterial properties were assessed against various bacterial strains. Certain derivatives demonstrated effective inhibition of Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL, showcasing their potential as antibacterial agents .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

| Compound Name | CA IX IC50 (μM) | CA II IC50 (μM) | Antiproliferative IC50 (μM) |

|---|---|---|---|

| This compound | 10.93 - 25.06 | 1.55 - 3.92 | 1.52 - 6.31 |

| 4-amino-N-(4-methoxyphenyl)benzenesulfonamide | Not specified | Not specified | Varies |

| 4-amino-N-(4-chlorophenyl)benzenesulfonamide | Not specified | Not specified | Varies |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide and its derivatives?

Methodological Answer: The synthesis typically involves reacting substituted acyl chlorides with aminosulfonamides. For example:

Acyl Chloride Formation : Substituted benzoic acids are treated with thionyl chloride (SOCl₂) to generate acyl chlorides .

Coupling Reaction : The acyl chloride reacts with 4-ethoxyaniline in the presence of pyridine to form the sulfonamide bond. Pyridine acts as a base to neutralize HCl, driving the reaction to completion .

Purification : Crude products are recrystallized using solvents like ethanol or methanol, and purity is confirmed via melting point analysis and thin-layer chromatography (TLC) .

Key Data : Yields range from 60–85%, with melting points reported between 180–220°C depending on substituents .

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

Methodological Answer: A multi-technique approach is used:

- ¹H/¹³C NMR : The sulfonamide NH proton appears as a singlet at δ 10.5–11.5 ppm. Aromatic protons from the ethoxyphenyl group resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) are observed at m/z 307 (C₁₄H₁₅N₂O₃S) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are validated against theoretical values (e.g., C: 54.71%, H: 4.89%, N: 9.14%, S: 10.41%) .

Q. What are the primary challenges in ensuring reproducibility during synthesis?

Methodological Answer: Key challenges include:

- Moisture Sensitivity : Acyl chlorides hydrolyze readily; reactions must be conducted under anhydrous conditions with inert gas (N₂/Ar) .

- Byproduct Formation : Excess SOCl₂ must be removed via vacuum distillation to avoid side reactions .

- Crystallization Variability : Polymorphism can affect melting points. Controlled cooling rates and solvent selection (e.g., ethanol/water mixtures) improve consistency .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles?

Methodological Answer: X-ray crystallography using programs like SHELXL identifies polymorphic forms:

Data Collection : High-resolution diffraction data (≤ 0.8 Å) are collected at low temperature (100 K) to reduce thermal motion artifacts.

Hydrogen Bonding Analysis : Polymorphs differ in NH···O=S and π-π stacking interactions. For example, Perlovich et al. reported a monoclinic polymorph (P2₁/c) with stronger intermolecular bonds, correlating with higher thermal stability .

Correlation with Solubility : Less soluble forms often exhibit tighter packing. Computational tools (e.g., Mercury CSD) quantify lattice energy to predict dissolution behavior .

Q. What computational strategies are effective for QSAR modeling of biological activity in sulfonamide derivatives?

Methodological Answer:

Descriptor Selection : Use 3D molecular descriptors (e.g., polar surface area, logP) and electronic parameters (HOMO/LUMO energies) .

Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like carbonic anhydrase. The sulfonamide group coordinates Zn²⁺ in the active site, with ethoxy groups influencing binding affinity via hydrophobic contacts .

Validation : Leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.7) ensure model robustness. For example, derivatives with electron-withdrawing substituents (e.g., -NO₂) showed enhanced antibacterial activity in validated models .

Q. How do substituents on the benzene ring impact polymorphism, and how can this be systematically studied?

Methodological Answer:

Substituent Effects : Electron-withdrawing groups (e.g., -Cl) strengthen NH···O hydrogen bonds, favoring stable monoclinic forms. Ethoxy groups introduce steric hindrance, promoting triclinic packing .

Experimental Design :

- Screening : Use solvent-drop grinding with 20 solvents (e.g., DMSO, acetone) to induce polymorphs.

- Thermal Analysis : DSC detects enthalpy of fusion differences (ΔH~fusion~ ± 5 kJ/mol between forms) .

IR Spectroscopy : Polymorphs exhibit distinct NH stretching frequencies (e.g., 3320 cm⁻¹ vs. 3285 cm⁻¹) due to varying hydrogen-bond strengths .

Q. What methodological considerations are critical when designing biological assays for antimicrobial activity?

Methodological Answer:

Strain Selection : Include Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains with clinical relevance .

Controls : Use sulfanilamide as a positive control (MIC ~32 µg/mL) and DMSO as a solvent control (<1% v/v) .

Resistance Mitigation : Combine with sub-inhibitory concentrations of adjuvants (e.g., laccase inhibitors) to disrupt biofilm formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.